molecular formula C15H23NO2 B3857670 1-[2-(2-phenoxyethoxy)ethyl]piperidine

1-[2-(2-phenoxyethoxy)ethyl]piperidine

Cat. No.: B3857670
M. Wt: 249.35 g/mol
InChI Key: COHUDRJFHWOFKC-UHFFFAOYSA-N
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Description

1-[2-(2-Phenoxyethoxy)ethyl]piperidine is a chemical compound of significant interest in medicinal chemistry and central nervous system (CNS) research. It features a piperidine moiety linked via an ethyl chain to a phenoxyethoxy group, a structural motif shared with several pharmacologically active compounds studied for their interactions with key neurotransmitter receptors . This molecular architecture is frequently explored in the design and synthesis of novel ligands targeting serotonin (5-HT) and dopamine receptors, which are critical in regulating neurological functions and behaviors . Research into structurally related N-{2-[2-(phenoxy)ethoxy]ethyl}piperazine derivatives has demonstrated potent biological activities, including anxiolytic and anticonvulsant effects in preclinical models . These compounds' mechanism of action is often linked to their high affinity for receptors such as 5-HT1A, 5-HT7, and D2, functioning as antagonists or agonists . Furthermore, such scaffolds are valuable tools for investigating neuropathic pain pathways, with some analogues showing efficacy in models like the streptozocin test . The compound serves as a key synthetic intermediate and backbone for developing new therapeutic agents, particularly for neurological and psychiatric disorders . It is supplied exclusively for research purposes in laboratory settings. This product is labeled "For Research Use Only" and is strictly not intended for use in the diagnosis, treatment, or prevention of disease in humans or animals.

Properties

IUPAC Name

1-[2-(2-phenoxyethoxy)ethyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2/c1-3-7-15(8-4-1)18-14-13-17-12-11-16-9-5-2-6-10-16/h1,3-4,7-8H,2,5-6,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COHUDRJFHWOFKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCOCCOC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and biological activities of 1-[2-(2-phenoxyethoxy)ethyl]piperidine with structurally related piperidine derivatives:

Compound Name Substituents/Functional Groups Key Biological Activities References
This compound Phenoxyethoxyethyl Under investigation -
Cloperastine 4-Chlorophenyl-benzyloxyethyl Antitussive, antihistamine
1-[2-(4-Fluorophenyl)ethyl]-4-(1H-imidazol-5-yl)piperidine 4-Fluorophenyl, imidazole Enhanced metabolic stability
1-[(4-Fluorophenoxy)acetyl]-2-(2-piperidin-1-ylethyl)piperidine 4-Fluorophenoxy, acetyl, dual piperidine Improved pharmacokinetics
2-{2-[(4-Methylphenyl)sulfanyl]ethyl}piperidine HCl Methylphenylsulfanyl Antimicrobial, neuroprotective
1-[2-(1-Methyl-1H-imidazol-4-yl)ethyl]piperidine-2,6-dione Imidazole, piperidine-dione Dual heterocyclic activity

Key Findings and Differentiation

Substituent Effects on Bioactivity: Phenoxyethoxy vs. Halogenated Groups: The phenoxyethoxy group in the target compound lacks halogen atoms (e.g., fluorine in or chlorine in Cloperastine), which are known to enhance metabolic stability and target binding . However, the ether linkages may improve solubility compared to bulkier halogenated analogs. Dual Heterocycles: Compounds like 1-[2-(1-methylimidazol-4-yl)ethyl]piperidine-2,6-dione () combine piperidine with imidazole, enabling interactions with diverse biological targets. The absence of a second heterocycle in the target compound may limit its scope but reduce off-target effects.

Cloperastine’s benzyloxy group contributes to its antitussive activity via σ1 receptor modulation, a mechanism less likely in the target compound due to differing substituents .

This highlights the critical role of sulfur-based substituents in antimicrobial efficacy.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and purification methods for 1-[2-(2-phenoxyethoxy)ethyl]piperidine?

  • Methodology : The compound can be synthesized via multi-step alkylation and etherification. A typical approach involves reacting piperidine with a brominated phenoxyethyl intermediate under basic conditions (e.g., K₂CO₃ in acetonitrile at reflux). Post-synthesis, purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (using ethanol/water mixtures) is critical to achieve >95% purity .
  • Key considerations : Monitor reaction progress using TLC or HPLC to detect intermediates. Adjust solvent polarity during purification to separate byproducts with similar Rf values .

Q. How can researchers confirm the structural integrity of this compound?

  • Methodology : Use a combination of spectroscopic techniques:

  • NMR : Analyze ¹H and ¹³C NMR spectra to verify the piperidine ring (δ ~1.4–2.8 ppm for CH₂ groups) and phenoxyethoxy side chain (δ ~3.5–4.3 ppm for ether-linked OCH₂) .
  • Mass spectrometry (MS) : Confirm molecular weight via ESI-MS or HRMS, ensuring the molecular ion peak matches the theoretical mass (C₁₅H₂₃NO₂, calc. 249.17 g/mol) .
    • Validation : Compare spectral data with structurally analogous piperidine derivatives (e.g., 3-[2-(2-ethoxyphenoxy)ethyl]piperidine hydrochloride) to validate substituent effects .

Q. What solvent systems are optimal for solubility studies of this compound?

  • Methodology : Test solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the compound’s ether and piperidine moieties. For aqueous compatibility, use phosphate-buffered saline (PBS) with ≤5% co-solvents like ethanol.
  • Data interpretation : The phenoxyethoxy group enhances lipophilicity (logP ~2.5–3.0), limiting water solubility. Formulate with cyclodextrins or lipid-based carriers for in vitro assays .

Q. How stable is this compound under varying storage conditions?

  • Methodology : Conduct accelerated stability studies:

  • Thermal stability : Store at 4°C, 25°C, and 40°C for 4 weeks; analyze degradation via HPLC.
  • Light sensitivity : Expose to UV-Vis light (300–800 nm) and monitor photodegradation products .
    • Recommendations : Store as a hydrochloride salt in amber vials at -20°C to minimize hydrolysis and oxidative degradation .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the phenoxyethoxy side chain during synthesis?

  • Methodology : Use density functional theory (DFT) to model the nucleophilic substitution reaction between piperidine and brominated intermediates. Track electron density shifts at the ether oxygen to predict regioselectivity .
  • Experimental validation : Isotope labeling (e.g., ¹⁸O in the phenoxy group) can confirm reaction pathways via MS/MS fragmentation patterns .

Q. How do structural modifications (e.g., fluorination or methoxy substitution) impact biological activity?

  • Methodology : Synthesize analogs (e.g., 2-(2-fluorophenoxy) or 4-methoxy variants) and compare receptor-binding affinities using radioligand assays or surface plasmon resonance (SPR).
  • Case study : Fluorinated analogs (e.g., 2-(2-fluorophenoxy) derivatives) show enhanced BBB penetration due to increased lipophilicity, as seen in related piperidine scaffolds .

Q. How can computational modeling optimize reaction yields for scale-up synthesis?

  • Methodology : Apply reaction path search algorithms (e.g., artificial force-induced reaction method) to identify low-energy transition states. Use machine learning to predict optimal solvent/reagent combinations .
  • Validation : Compare simulated yields with experimental data from high-throughput screening (HTS) in microreactors .

Q. How should researchers address contradictions in reported biological activity data for piperidine derivatives?

  • Methodology : Perform meta-analysis of published studies, focusing on variables like assay type (e.g., cell-free vs. cell-based), purity thresholds, and salt forms. Validate findings using orthogonal assays (e.g., functional cAMP assays vs. binding studies) .
  • Case example : Discrepancies in IC₅₀ values for similar compounds may arise from differences in cell membrane permeability or off-target effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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